Cas no 288101-00-8 (2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-)
![2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]- structure](https://es.kuujia.com/scimg/cas/288101-00-8x500.png)
288101-00-8 structure
Nombre del producto:2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-
Número CAS:288101-00-8
MF:C12H14O
Megavatios:174.238963603973
MDL:MFCD12823829
CID:248815
PubChem ID:20068315
2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]- Propiedades químicas y físicas
Nombre e identificación
-
- 2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-
- 3-(4-Isopropylphenyl)-2-propyn-1-ol
- 288101-00-8
- 3-(4-Isopropyl-phenyl)-prop-2-yn-1-ol, 97%
- MFCD12823829
- p-isopropylphenylethynylcarbinol
- 3-(4-Isopropyl-phenyl)-prop-2-yn-1-ol
- NSISXVKKNXUSJC-UHFFFAOYSA-N
- 2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-(9CI)
- 3-(4-propan-2-ylphenyl)prop-2-yn-1-ol
- SCHEMBL8112207
-
- MDL: MFCD12823829
- Renchi: InChI=1S/C12H14O/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-8,10,13H,9H2,1-2H3
- Clave inchi: NSISXVKKNXUSJC-UHFFFAOYSA-N
- Sonrisas: OCC#CC1=CC=C(C(C)C)C=C1
Atributos calculados
- Calidad precisa: 174.10452
- Masa isotópica única: 174.104465066g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
- Complejidad: 198
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 20.2Ų
- Xlogp3: 2.6
Propiedades experimentales
- PSA: 20.23
2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB570652-1 g |
3-(4-Isopropyl-phenyl)-prop-2-yn-1-ol, 97%; . |
288101-00-8 | 97% | 1g |
€1,338.30 | 2023-07-11 | |
abcr | AB570652-1g |
3-(4-Isopropyl-phenyl)-prop-2-yn-1-ol, 97%; . |
288101-00-8 | 97% | 1g |
€1285.20 | 2025-03-19 | |
A2B Chem LLC | AF81925-5g |
2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-(9CI) |
288101-00-8 | 97% | 5g |
$2523.00 | 2024-04-20 | |
A2B Chem LLC | AF81925-1g |
2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-(9CI) |
288101-00-8 | 97% | 1g |
$993.00 | 2024-04-20 |
2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]- Literatura relevante
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Sakandar Rauf,Chris Abell,David Klenerman Chem. Commun., 2006, 1721-1723
-
4. Carbohydrate based hyper-crosslinked organic polymers with –OH functional groups for CO2 separation†Bo Meng,Shannon M. Mahurin,Song-Hai Chai,Kimberly M. Nelson,David C. Baker,Honglai Liu J. Mater. Chem. A, 2015,3, 20913-20918
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
288101-00-8 (2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-) Productos relacionados
- 1804684-19-2(2-(Chloromethyl)-5-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 1261438-70-3(2-bromo-4-chloro-1-isocyanatobenzene)
- 2229495-53-6(N-4-(3-amino-2,2-dimethylcyclopropyl)phenylacetamide)
- 1065093-30-2(4-Bromo-6-chloro-8-(trifluoromethyl)quinoline)
- 1327179-10-1((2Z)-3-(3-chlorophenyl)carbamoyl-2H-chromen-2-ylideneamino acetate)
- 1321666-68-5((2Z)-N-(4-ethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine)
- 2763777-56-4(3-Butylbicyclo[1.1.1]pentan-1-amine hydrochloride)
- 2171227-05-5(3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-fluorobenzoic acid)
- 1729-17-5(Guanidine,N,N,N',N'-tetramethyl-, hydrochloride (1:1))
- 395104-06-0(3-(4-fluorophenyl)-5-methyl-1H-indazole)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:288101-00-8)2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-

Pureza:99%
Cantidad:1g
Precio ($):793.0